Thermopsoside

Descripción general

Descripción

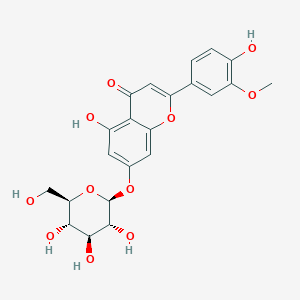

Thermopsoside is a flavone derivative isolated from Aspalathus linearis . It exhibits inhibitory effects on CYP450 isozymes .

Synthesis Analysis

Thermopsoside is a natural product found in various plants . A study has identified and quantified 83 flavonoid derivatives from young leaves of 21 core-collected soybean cultivars . Another study has established a high-performance thin-layer chromatography (HPTLC) method for the quantification of cytisine in Thermopsis alterniflorae .

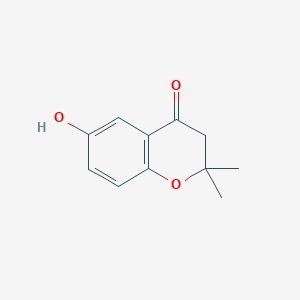

Molecular Structure Analysis

The molecular formula of Thermopsoside is C22H22O11 . Its structure includes a flavone backbone, which is a 15-carbon structure consisting of two benzene rings joined by a heterocyclic pyrone ring .

Physical And Chemical Properties Analysis

The molecular weight of Thermopsoside is 462.4 g/mol . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

1. Nanostructured Material Characterization

Thermoporometry has emerged as a novel method for characterizing the porous properties of nanostructured materials. It involves observing solid-liquid phase transitions in materials confined within pores. This approach offers several advantages over traditional methods like mercury porosimetry and gas sorption, including shorter measurement times, the use of non-toxic chemicals, and the ability to analyze wet samples. The technique's simplicity and lack of need for specialized instruments suggest its potential for broader application in material characterization (Riikonen, Salonen, & Lehto, 2011).

2. Thermoplasmonics in Various Scientific Fields

Thermoplasmonics, which involves using plasmonic nanoparticles as heat sources controlled remotely by light, has impacted a range of research activities across various scientific fields. Its applications extend from biomedicine to imaging and catalysis. The current phase of thermoplasmonics research involves both industrial applications and the exploration of fundamental areas, indicating its expanding influence and potential (Baffou, Cichos, & Quidant, 2020).

3. Enhancing Construction Quality Control

Thermography has been identified as a valuable tool for testing the thermal performance of building envelopes during construction. This application supports early identification of performance issues in new buildings, contributing to improved construction quality management. The ability to conduct such tests on construction sites, despite practical challenges, offers significant implications for ensuring building efficiency and quality (Taylor, Counsell, & Gill, 2013).

4. Wildlife Research and Environmental Monitoring

Infrared thermography, a technique that registers infrared waves emitted by objects, has found applications in wildlife research and environmental monitoring. It enables non-invasive measurements and provides unique insights into animal thermoregulation, behavior, and population estimates. Its wide range of applications and the ability to detect various physiological and ecological parameters underscore its importance in natural sciences (Cilulko, Janiszewski, Bogdaszewski, & Szczygielska, 2013).

5. Diagnosing Salinity Stress in Agriculture

Thermography has been successfully used in agriculture to diagnose salinity stress in crops rapidly. Its application in assessing stress in potted ornamental plants demonstrates its potential as an early and effective method for identifying saline stress, contributing to more efficient and sustainable agricultural practices (Urrestarazu, 2013).

6. Fusion Research and Plasma-Facing Component Analysis

In the field of fusion research, infrared thermography is extensively used for studying thermal load on plasma-facing components. It's essential for machine protection in long-pulse fusion experiments and future devices. The development of real-time thermography in this context illustrates its critical role in ensuring the safety and efficacy of fusion experiments (Sieglin et al., 2016).

7. Energy Generation and Efficiency

Thermoelectric materials, which convert waste heat into electricity, play a vital role in developing sustainable energy technologies. They are also used in solid-state refrigeration devices. The research into these materials, aimed at enhancing their energy-conversion efficiency, is crucial for reducing dependence on fossil fuels and mitigating greenhouse gas emissions (Snyder & Toberer, 2008).

Mecanismo De Acción

Target of Action

Thermopsoside, a flavone derivative isolated from Aspalathus linearis , primarily targets the CYP450 isozymes . These isozymes play a crucial role in the metabolism of drugs and other xenobiotics . The primary targets of Thermopsoside include CYP3A4, CYP2C19, CYP2D6, and CYP2C9 .

Mode of Action

Thermopsoside exhibits inhibitory effects on its primary targets, the CYP450 isozymes . It interacts with these enzymes and inhibits their activity, as indicated by IC50 values of 6.0 μM for CYP3A4, 9.5 μM for CYP2C19, 12.0 μM for CYP2D6, and 32.0 μM for CYP2C9 . This interaction results in a decrease in the metabolic activity of these enzymes, affecting the metabolism of substances that are substrates for these enzymes.

Safety and Hazards

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYVSCDDLXAQW-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941966 | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thermopsoside | |

CAS RN |

19993-32-9 | |

| Record name | Termopsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

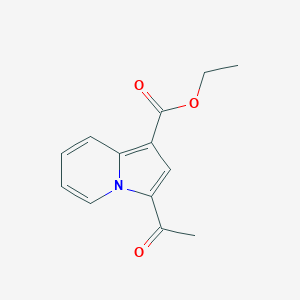

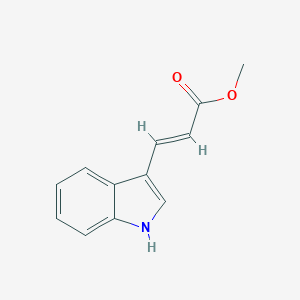

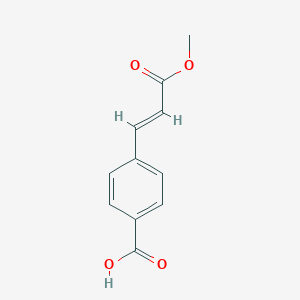

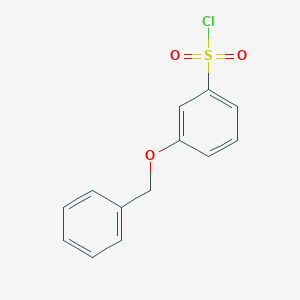

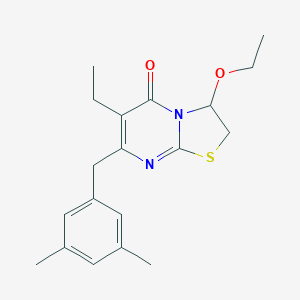

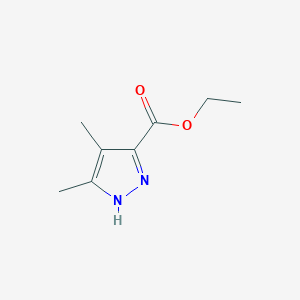

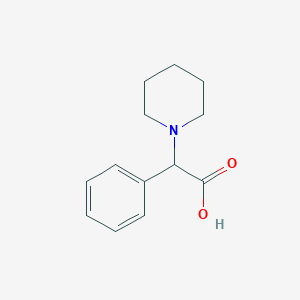

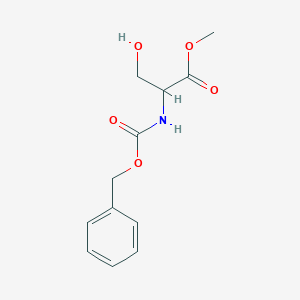

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

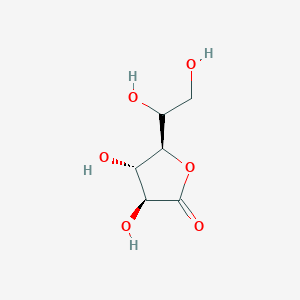

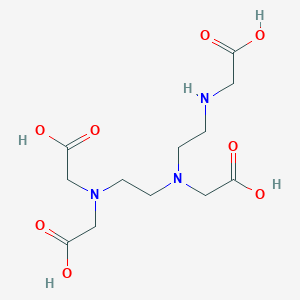

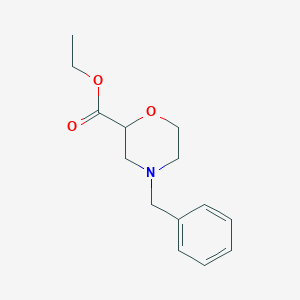

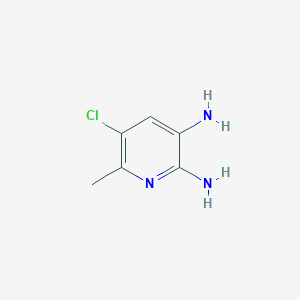

Feasible Synthetic Routes

Q & A

Q1: What are the potential implications of Thermopsoside's interaction with CYP2C19?

A: Thermopsoside has been identified as a moderate inhibitor of the cytochrome P450 isozyme CYP2C19, with an IC50 value of 9.5 ± 0.2 μM []. This finding suggests that consumption of rooibos tea extracts, which contain Thermopsoside, alongside medications metabolized by CYP2C19 could lead to altered drug metabolism and potential herb-drug interactions. Further research is needed to determine the clinical significance of this interaction.

Q2: From which plant sources can Thermopsoside be isolated?

A: Thermopsoside has been identified and isolated from various plant species. This flavonoid was first discovered in Thermopsis alterniflora [] and has since been found in other plants, including Colocasia esculenta leaves [] and Vernonia cinerea []. This suggests a potentially broad distribution of Thermopsoside within the plant kingdom and highlights its potential as a bioactive compound from natural sources.

Q3: Has Thermopsoside demonstrated any specific biological activities in research studies?

A: While specific mechanistic studies on Thermopsoside's biological activity are limited, a study utilizing a rat model demonstrated that a Colocasia esculenta leaves extract, rich in Thermopsoside, exhibited neuroprotective activity against monosodium glutamate-induced excitotoxicity []. This finding suggests that Thermopsoside may contribute to the neuroprotective effects observed in this plant extract, though further research is necessary to confirm its specific role and mechanism of action.

Q4: What is the molecular structure of Thermopsoside?

A: Thermopsoside is a flavonoid glycoside. It consists of a chrysoeriol (a flavone) aglycone moiety attached to a β-D-glucopyranoside unit via a glycosidic bond at the 7-O position [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)